molecular formula C13H9ClO3 B6399588 4-(2-Chlorophenyl)-3-hydroxybenzoic acid CAS No. 1261949-92-1

4-(2-Chlorophenyl)-3-hydroxybenzoic acid

Cat. No.: B6399588
CAS No.: 1261949-92-1
M. Wt: 248.66 g/mol
InChI Key: HJUYHBMWIDUNOA-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-3-hydroxybenzoic acid is a substituted benzoic acid derivative featuring a 2-chlorophenyl group at the 4-position and a hydroxyl group at the 3-position of the benzene ring. This structural configuration imparts unique physicochemical and biological properties, distinguishing it from simpler benzoic acid analogs.

Properties

IUPAC Name

4-(2-chlorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUYHBMWIDUNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689529
Record name 2'-Chloro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-92-1
Record name 2'-Chloro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the carbonyl group formed from oxidation.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the chlorine atom can result in various substituted aromatic compounds.

Scientific Research Applications

4-(2-Chlorophenyl)-3-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atom play crucial roles in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Chlorine (Cl) in this compound provides moderate electron-withdrawing effects, enhancing acidity compared to non-halogenated analogs.
  • Hydroxyl Position : The 3-hydroxy group in the target compound contrasts with salicylic acid (2-hydroxybenzoic acid), which exhibits strong biological activity (e.g., plant defense signaling). 3-Hydroxybenzoic acid, however, is biologically inactive in SA-binding studies , suggesting positional sensitivity of -OH groups.

Physicochemical Properties

Acidity (pKa)

  • This compound : Predicted pKa ~3.5–4.0 (estimated from analogous compounds in ). The electron-withdrawing Cl and -OH groups synergistically lower pKa compared to benzoic acid (pKa 4.2).
  • 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid : pKa 3.95 (measured) , demonstrating the impact of additional carboxyl groups on acidity.
  • 3-Hydroxybenzoic acid : pKa ~4.08, less acidic than salicylic acid (pKa 2.97) due to the absence of ortho-substituent resonance stabilization .

Solubility and Stability

  • Chlorophenyl and hydroxyl groups may reduce aqueous solubility compared to non-aromatic analogs. Fluorinated derivatives (e.g., ) likely exhibit lower solubility due to increased hydrophobicity.

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